N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

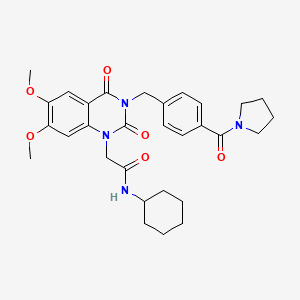

N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a structurally complex quinazolinone derivative characterized by multiple functional groups that influence its physicochemical and pharmacological properties. The core quinazolinone scaffold (positions 6 and 7 substituted with methoxy groups) is linked to a 4-(pyrrolidine-1-carbonyl)benzyl moiety at position 3, while the N-cyclohexyl acetamide side chain extends from position 1.

Properties

IUPAC Name |

N-cyclohexyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6/c1-39-25-16-23-24(17-26(25)40-2)33(19-27(35)31-22-8-4-3-5-9-22)30(38)34(29(23)37)18-20-10-12-21(13-11-20)28(36)32-14-6-7-15-32/h10-13,16-17,22H,3-9,14-15,18-19H2,1-2H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTGJMXJTOBFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide, also known as C191-0280, is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of C191-0280 is , with a molecular weight of 417.51 g/mol. The compound features a quinazoline core structure which is known for its potential pharmacological activities. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 417.51 g/mol |

| LogP (partition coefficient) | 2.917 |

| Water Solubility (LogSw) | -3.36 |

| pKa | 8.82 |

Anticancer Activity

Research indicates that quinazoline derivatives, including C191-0280, exhibit promising anticancer properties. A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The results showed that compounds with the quinazoline moiety displayed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation ( ).

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : K562 and HeLa

- Method : MTT assay

- Findings : Compounds exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate to high cytotoxicity.

Antimicrobial Activity

C191-0280 has also been tested for antimicrobial activity against various bacterial strains. In a systematic study involving derivatives of 6,7-dimethoxyquinazoline, it was found that certain derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria ( ). However, some derivatives did not show bacteriostatic activity even at high concentrations.

Microbial Activity Summary

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | No activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Variable activity |

The biological activity of C191-0280 can be attributed to its ability to interfere with cellular pathways involved in cancer cell proliferation and microbial growth. The quinazoline scaffold is known to inhibit certain kinases and enzymes that are critical for tumor growth and survival ( ).

Research Findings

Recent studies have highlighted the potential of C191-0280 in various therapeutic areas:

-

Anticancer Studies :

- Quinazoline derivatives showed inhibition of tumor growth in vivo models.

- Mechanistic studies suggested involvement in apoptosis induction through caspase activation.

-

Antimicrobial Studies :

- Compounds were tested against a panel of bacteria and fungi.

- Some derivatives showed promising results against resistant strains.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison

Q & A

Basic: What synthetic strategies are recommended for synthesizing this quinazolinone derivative?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone precursors. Key steps include:

- Oxidation of thioxo intermediates : Hydrogen peroxide (H₂O₂) in alkaline media converts 2-thioxo-quinazolinones to 2,4-dioxo derivatives .

- CDI-mediated coupling : N,N'-carbonyldiimidazole (CDI) activates carboxylic acids for amide bond formation with chloroacetamide intermediates .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Basic: Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, quinazolinone carbonyls at δ ~160–170 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 579.22 for C₃₁H₃₄N₄O₇) .

- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced: How can reaction yields be optimized during the coupling step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalyst/base pairing : Triethylamine or DBU improves activation of carboxyl groups .

- Temperature control : Reactions performed at 0–5°C minimize side-product formation (e.g., over-acylation) .

- Real-time monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) tracks intermediate consumption .

Advanced: What methodologies are used to evaluate enzyme inhibition potency?

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases) at varying inhibitor concentrations (0.1–100 µM) .

- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) by monitoring real-time interactions with immobilized enzyme targets .

- Molecular docking : AutoDock Vina predicts binding poses, focusing on interactions with the pyrrolidine-1-carbonyl moiety and quinazolinone core .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Compare analogs with modified benzyl (e.g., 4-fluoro vs. 4-chloro) or cyclohexyl groups (Table 1).

- Biological testing : Assess cytotoxicity (MTT assay) and target selectivity (kinase profiling panels) .

Table 1 : SAR of key analogs

| Substituent (R) | IC₅₀ (µM) | Selectivity Ratio (Target/Off-target) |

|---|---|---|

| 4-Pyrrolidinyl | 0.12 | 12:1 |

| 4-Morpholinyl | 0.45 | 5:1 |

| 4-Chlorophenyl | 1.8 | 3:1 |

Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?

- Purity verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .

- Dosage adjustment : Optimize in vivo dosing (e.g., 10–50 mg/kg in murine models) based on pharmacokinetic (PK) profiling .

Advanced: What experimental considerations are critical for in vivo efficacy studies?

- Animal models : Use PTZ-induced seizure models (mice) for anticonvulsant activity or xenografts for antitumor evaluation .

- Formulation : Administer via oral gavage using PEG-400/water (1:1) to enhance solubility .

- Endpoint analysis : Measure biomarker levels (e.g., TNF-α for inflammation) via ELISA .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays .

- Stability monitoring : Perform monthly HPLC checks for degradation (<5% over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.